N-tert-Butyl-3-methylpyridine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a related compound to N-tert-Butyl-3-methylpyridine-2-carboxamide, was achieved with an 82% yield through the treatment of N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine with excess sodium iodoacetate under alkaline conditions. This compound was found to be a suitable handle for the solid-phase synthesis of peptide alpha-carboxamides, demonstrating stability and resistance to acidolysis in 50% TFA/CH2Cl2. The cleavage of glycinamide from the Gly-handle-resin was achieved with 92% efficiency upon treatment with HF:anisole at 0 degrees .
Molecular Structure Analysis
The molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing a monoclinic space group and intramolecular hydrogen bonds that stabilize the structure. The distances and angles of these hydrogen bonds were precisely measured, indicating a stable molecular conformation .
Chemical Reactions Analysis
In the synthesis of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, a related compound, the reaction involved the use of chloroformate ethyl ester and N'-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine. The resulting crystal structure was a dimer linked by intermolecular hydrogen bonds, demonstrating the potential for complex formation in related chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound with a similar tert-butyl group, were analyzed using multinuclear NMR and FTIR spectroscopy. The crystal structure revealed a hexameric chain formation due to intermolecular hydrogen bonding, with disorder mainly caused by the rotation of the tert-butyl groups. This suggests that compounds with tert-butyl groups may exhibit significant conformational flexibility and potential for intermolecular interactions .
In the context of N-tert-butanesulfinyl imines, these compounds are versatile intermediates for the asymmetric synthesis of amines, indicating that the tert-butyl group can serve as a powerful chiral directing group and can be readily cleaved after nucleophilic addition. This highlights the tert-butyl group's role in facilitating chemical transformations and enhancing enantioselectivity .
Lastly, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine showed that the tert-butoxycarbonyl group adopts a trans-trans conformation, and the presence of N-methylation influences peptide conformation. This suggests that modifications to the tert-butyl group can have significant effects on the overall molecular conformation .
Scientific Research Applications
Chemical Reactivity and Synthesis Applications
N-tert-Butyl-3-methylpyridine-2-carboxamide shows interesting reactivity in chemical synthesis. It undergoes deprotonation at C3 with stoichiometric amounts of PriMgCl or Bu2Mg in THF under reflux, leading to the formation of 2,3-disubstituted pyridines with useful carboxylic acid- or amino-derived functions at C2 (Bonnet et al., 2001). This reactivity can be crucial for developing new synthetic pathways in organic chemistry.
Quantum-Chemical Studies
Quantum-chemical calculations, specifically PM6 approximation, have been used to study the properties of similar compounds, including those with tert-butyl groups. These studies help in predicting the structure and properties of solvated structures of such compounds, which is vital for understanding their behavior in biological environments (Volod’kin et al., 2011), (Volod’kin et al., 2013).
Applications in Fluorescence and Photophysics
N-tert-Butylpyrene-1-carboxamide, a related compound, has been used to create new pyrenyl fluorophores. These compounds display fluorescence in solution and in the solid state, indicating potential applications in photophysics and material science (Wrona-Piotrowicz et al., 2016).
properties
IUPAC Name |
N-tert-butyl-3-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBOIZQGIVYRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420182 | |
Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-3-methylpyridine-2-carboxamide | |
CAS RN |
32998-95-1 | |
Record name | N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32998-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-3-methylpicolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butyl-3-methylpicolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-tert-butyl-3-methylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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